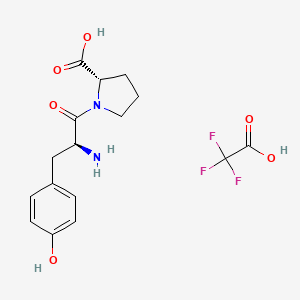

TYR-PRO TFA Salt

Description

Structure

3D Structure of Parent

Properties

CAS No. |

51871-48-8 |

|---|---|

Molecular Formula |

C16H19F3N2O6 |

Molecular Weight |

392.33 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C14H18N2O4.C2HF3O2/c15-11(8-9-3-5-10(17)6-4-9)13(18)16-7-1-2-12(16)14(19)20;3-2(4,5)1(6)7/h3-6,11-12,17H,1-2,7-8,15H2,(H,19,20);(H,6,7)/t11-,12-;/m0./s1 |

InChI Key |

AJBCCKNIUICQSQ-FXMYHANSSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)O.C(=O)(C(F)(F)F)O |

sequence |

YP |

Origin of Product |

United States |

Foundational & Exploratory

Tyr-Pro TFA salt mechanism of action in Alzheimer's disease

This technical guide details the mechanism of action, handling, and experimental validation of Tyr-Pro (Tyrosyl-Proline) TFA salt in the context of Alzheimer’s Disease (AD) research. It is designed for researchers requiring actionable, high-level scientific insight without generic filler.

Mechanism of Action, Signaling Pathways, and Experimental Protocols

Executive Summary

Tyr-Pro (YP) is a bioactive dipeptide (L-Tyrosyl-L-Proline) identified as a blood-brain barrier (BBB) permeable modulator of the cholinergic system. Unlike traditional acetylcholinesterase (AChE) inhibitors (e.g., donepezil), Tyr-Pro acts as an Adiponectin Receptor 1 (AdipoR1) agonist .

Its therapeutic potential in Alzheimer's Disease stems from a dual mechanism:

-

Cholinergic Restoration: Upregulation of Choline Acetyltransferase (ChAT) via the AdipoR1/AMPK/ERK pathway.[1][2]

-

Amyloid Clearance: Upregulation of Insulin-Degrading Enzyme (IDE), facilitating the degradation of Amyloid-β (Aβ) monomers.[3]

Critical Note on Salt Form: This peptide is frequently supplied as a Trifluoroacetate (TFA) salt due to solid-phase peptide synthesis (SPPS) cleavage methods. While stable for storage, the TFA counterion is cytotoxic at high concentrations and can skew biological assays. This guide includes a mandatory salt-exchange protocol for in vivo and sensitive in vitro applications.

Physicochemical Profile & Handling

-

Sequence: Tyr-Pro (Y-P)

-

Chemical Name: L-Tyrosyl-L-Proline Trifluoroacetate

-

Molecular Weight (Free Base): ~278.3 Da

-

Solubility: Highly soluble in water; amenable to PBS reconstitution.

-

BBB Permeability: Transported intact via PEPT2 (Peptide Transporter 2) and PHT1 (Peptide Histidine Transporter 1) at the BBB and brain parenchyma.

The TFA Counterion Directive

Commercially synthesized Tyr-Pro is typically >95% purity but may contain 10–40% TFA by weight as a counterion.

-

Risk: TFA is a strong acid (pKa ~0.23). In unbuffered solutions, it significantly lowers pH, causing non-specific cell death or protein denaturation. In vivo, TFA salts can alter channel conductivity and induce inflammatory responses.

-

Action: For all in vivo (animal) and primary neuron culture experiments, convert Tyr-Pro TFA to Tyr-Pro Acetate or Tyr-Pro Hydrochloride (See Protocol 1).

Mechanism of Action (The Core)

Primary Target: AdipoR1 Agonism

Tyr-Pro mimics the action of adiponectin, binding to AdipoR1 on neuronal membranes.[1][2] This interaction triggers a non-canonical signaling cascade distinct from standard neurotrophic factors (like BDNF/TrkB).

Signaling Cascade

-

Transduction: This recruits APPL1 (Adaptor protein, phosphotyrosine interacting with PH domain and leucine zipper 1), which activates AMPK (AMP-activated protein kinase).

-

Effectors:

-

ERK1/2 Phosphorylation: AMPK activation leads to downstream phosphorylation of ERK1/2.

-

Transcriptional Regulation: p-ERK translocates to the nucleus to upregulate the transcription of ChAT (synthesis of acetylcholine) and IDE (clearance of Aβ).

-

Visualization: Tyr-Pro Signaling Pathway

Caption: AdipoR1-mediated signaling cascade induced by Tyr-Pro, leading to cholinergic restoration and amyloid clearance.

Preclinical Efficacy Data Summary

| Parameter | Effect of Tyr-Pro Treatment | Model System | Reference |

| Cognition | Restored short-term & spatial memory | SAMP8 (Senescence-Accelerated Mouse) | [1, 2] |

| Aβ Pathology | Reduced soluble Aβ42 levels in hippocampus | Aβ25-35 injected mice | [3] |

| Cholinergic | Increased ChAT protein expression (No AChE inhibition) | NE-4C Neural Stem Cells | [4] |

| Clearance | 4-fold increase in IDE expression | SAMP8 Hippocampus | [1] |

| Bioavailability | Intact BBB crossing (0.34 pmol·min/mg accumulation) | ICR Mice (Oral/Perfusion) | [2] |

Experimental Protocols

Protocol 1: TFA-to-Acetate Salt Exchange (Mandatory for In Vivo)

Rationale: To remove toxic trifluoroacetate ions before animal injection or sensitive cell culture.

-

Dissolution: Dissolve Tyr-Pro TFA salt in 0.1 M Acetic Acid (10 mg/mL).

-

Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1x2 or AG 1-X8) in the acetate form. Wash resin with 3 column volumes (CV) of 1 M Acetic Acid, then 5 CV of water.

-

Exchange: Load the peptide solution onto the column. Elute with distilled water. The TFA binds to the resin; the peptide-acetate elutes.

-

Lyophilization: Freeze and lyophilize the eluate to obtain Tyr-Pro Acetate.

-

Validation: Verify removal of fluorine signal via 19F-NMR or analytical HPLC.

Protocol 2: In Vitro ChAT Activity Assay

Rationale: To validate the specific mechanism of action (ChAT upregulation) rather than generic neuroprotection.

Reagents:

-

NE-4C or SH-SY5Y cells (differentiated).

-

Tyr-Pro (Salt-exchanged, 10 µM - 100 µM).

-

AdipoRon (Positive control, AdipoR1 agonist).

-

ChAT Activity Kit (Fluorometric).

Workflow:

-

Differentiation: Culture cells in Retinoic Acid (RA) media for 48h to induce neuronal phenotype.

-

Treatment: Incubate cells with Tyr-Pro (50 µM) for 24h.

-

Lysis: Harvest cells in Choline Assay Buffer.

-

Reaction: Mix lysate with Acetyl-CoA and Choline. ChAT catalyzes the transfer of the acetyl group.

-

Detection: Measure the residual Acetyl-CoA or the produced CoA-SH via a coupled enzymatic reaction (e.g., reaction with DTNB to TNB, absorbance at 412 nm).

-

Normalization: Normalize activity to total protein content (BCA assay).

Visualization: Experimental Workflow

Caption: Workflow for processing Tyr-Pro TFA salt into a valid reagent for in vivo and mechanistic validation.

Challenges & Future Directions

-

Half-Life: While BBB permeable, dipeptides are susceptible to cytosolic peptidases. Future development may require cyclization (Cyclo-Tyr-Pro) or N-methylation to enhance metabolic stability without compromising AdipoR1 binding.

-

Dosing Window: Efficacy is highest in the pre-symptomatic phase (e.g., 16-week SAMP8 mice). Efficacy in late-stage plaque pathology is less defined, suggesting Tyr-Pro is better positioned as a preventative or early-stage intervention.

References

-

Tanaka, M., et al. (2024). Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice.[3][4][5] npj Science of Food. Link

-

Mizushige, T., et al. (2020).[6] Brain-transportable soy dipeptide, Tyr-Pro, attenuates amyloid β peptide25-35-induced memory impairment in mice.[4][5][7] npj Science of Food. Link

-

Nogimura, D., et al. (2024).[5][8] Adiponectin-Receptor Agonistic Dipeptide Tyr–Pro Stimulates the Acetylcholine Nervous System in NE-4C Cells.[1][2] Journal of Agricultural and Food Chemistry. Link[1]

-

Reid, I. R., et al. (2025). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. Am J Physiol Endocrinol Metab. Link(Cited for TFA toxicity protocol justification)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Adiponectin-Receptor Agonistic Dipeptide Tyr-Pro Stimulates the Acetylcholine Nervous System in NE-4C Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tyr-Pro Dipeptide [benchchem.com]

- 4. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 6. Upregulation of Thr/ Tyr kinase Increases the Cancer Progression by Neurotensin and Dihydropyrimidinase-Like 3 in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Brain-transportable soy dipeptide, Tyr-Pro, attenuates amyloid β peptide25-35-induced memory impairment in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Peptide Transport and Memory Function in the Brain [mdpi.com]

Technical Guide: Tyr-Pro Peptide – Blood-Brain Barrier Transport Properties & Neurotherapeutic Mechanisms

Executive Summary

The dipeptide Tyrosine-Proline (Tyr-Pro) represents a paradigm shift in neuroactive peptide engineering. Unlike most therapeutic peptides that fail to penetrate the Blood-Brain Barrier (BBB) due to enzymatic degradation or poor lipid solubility, Tyr-Pro exhibits rapid, intact BBB translocation .

This guide analyzes the physicochemical determinants enabling this transport, specifically the role of the C-terminal proline residue in evading enzymatic hydrolysis and facilitating carrier-mediated uptake. It details the downstream neuroprotective mechanisms—specifically the upregulation of Choline Acetyltransferase (ChAT) and Insulin-Degrading Enzyme (IDE)—and provides a validated experimental framework for quantifying its brain kinetics.

Physicochemical & Structural Determinants

The transport success of Tyr-Pro is structurally encoded. While hydrophobicity (LogP) is often cited as a predictor for passive diffusion, empirical data suggests that for small dipeptides, metabolic stability and transporter affinity are more critical.

The Proline Advantage

The presence of Proline at the C-terminus confers unique resistance to peptidases.

-

Imino Bond Stability: The secondary amine structure of the proline peptide bond restricts conformational freedom, making the peptide less accessible to non-specific proteases in the plasma and endothelial cytosol.

-

Hydrolysis Resistance: Unlike Val-Tyr or Trp-Leu, which are rapidly cleaved, Tyr-Pro remains intact in plasma long enough to engage BBB transporters.

| Parameter | Value / Characteristic | Implication for BBB Transport |

| Sequence | L-Tyr-L-Pro | N-terminal aromaticity + C-terminal rigidity. |

| Molecular Weight | ~278.3 Da | Well below the 400-500 Da threshold for BBB permeation. |

| LogP | -0.25 (Estimated) | Hydrophilic; suggests active transport over passive diffusion. |

| Plasma Stability | High (>15 min intact) | Sufficient half-life for transporter engagement. |

Mechanisms of BBB Transport

Current research indicates that Tyr-Pro does not rely on passive diffusion. Instead, it utilizes a Carrier-Mediated Transport (CMT) system.

Transporter Identification

While specific affinity constants (

-

PEPT2 Role: Highly expressed at the apical membrane of the choroid plexus and the luminal side of brain capillary endothelial cells. It functions as a high-affinity, proton-coupled symporter for di/tripeptides.[1]

-

Kinetics: In situ brain perfusion studies in mice show significant brain uptake within 0.5 to 2.0 minutes , a rate too fast for passive diffusion of a hydrophilic molecule.

-

Competitive Inhibition: Uptake is inhibited by Gly-Sar, a known substrate for PEPT transporters, confirming the carrier-mediated mechanism.

Transport Pathway Diagram

The following diagram illustrates the vectoral transport of Tyr-Pro from the intestinal lumen, through the blood, and across the BBB into the neurovascular unit.

Figure 1: Vectoral transport pathway of Tyr-Pro, highlighting the critical role of PEPT transporters and structural stability.

Neuropharmacology & Therapeutic Mechanism

Once inside the brain parenchyma, Tyr-Pro exerts dual neuroprotective effects, primarily targeting Alzheimer's pathology and cholinergic deficits.

Amyloid-Beta (Aβ) Clearance

Tyr-Pro shifts the enzymatic balance in the brain towards Aβ clearance:

-

IDE Upregulation: It induces a 4-fold increase in Insulin-Degrading Enzyme (IDE) expression.[2] IDE is a major protease responsible for degrading soluble Aβ.

-

BACE1 Suppression: It downregulates Beta-site Amyloid precursor protein Cleaving Enzyme 1 (BACE1), the rate-limiting enzyme in Aβ production.

Cholinergic Enhancement

Tyr-Pro reverses memory impairment by upregulating Choline Acetyltransferase (ChAT) . This enzyme catalyzes the synthesis of Acetylcholine (ACh), a neurotransmitter critical for learning and memory that is severely depleted in neurodegenerative states.

Figure 2: Molecular mechanism of action showing the dual pathway of Aβ clearance and Cholinergic restoration.

Experimental Validation Protocol

To validate the BBB transport of Tyr-Pro in your own laboratory, the In Situ Brain Perfusion (ISBP) method is the gold standard. It bypasses systemic metabolism (liver/kidney), allowing direct measurement of BBB influx.

Protocol: In Situ Mouse Brain Perfusion

Objective: Determine the Brain/Perfusate uptake ratio (

Reagents:

-

Synthesized Tyr-Pro (purity >98%).

-

Internal Standard: Stable isotope-labeled Tyr-[13C5, 15N]Pro .[4][5]

-

Perfusion Buffer: Krebs-Henseleit buffer (pH 7.4), oxygenated.

Workflow:

-

Surgical Prep: Anesthetize mouse (e.g., ketamine/xylazine). Cannulate the descending aorta to isolate cerebral circulation. Ligate the heart to stop systemic blood flow.

-

Perfusion: Infuse the buffer containing Tyr-Pro (200 µM) into the carotid artery at a rate of 2.0 mL/min for exactly 2.0 minutes .

-

Control: Co-perfuse with FITC-Albumin to verify BBB integrity (vascular volume marker).

-

-

Termination: Decapitate immediately. Remove the brain and peel away arachnoid membranes.[3]

-

Tissue Processing:

-

Homogenize brain tissue in physiological buffer.[3]

-

Add dextran (26%) and centrifuge (5,400 x g, 15 min) to separate parenchyma (supernatant) from microvessels (pellet). This step is critical to distinguish actual transport from endothelial trapping.

-

-

Quantification (LC-MS/MS):

-

Precipitate proteins.

-

Analyze supernatant using LC-MS/MS in SRM mode.

-

Calculate

using the ratio of analyte in parenchyma vs. perfusate.[3]

-

Validation Criteria:

-

Microvessel Fraction: Should show minimal accumulation compared to parenchyma if transport is efficient.

References

-

Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice. Source: PubMed / Bioscience, Biotechnology, and Biochemistry (2024) URL:[Link]

-

Brain-transportable dipeptides across the blood-brain barrier in mice. Source: Scientific Reports (2019) URL:[Link]

-

A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration. Source:[2][4][5][7][8] NPJ Science of Food (2023) URL:[Link]

-

Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney (and Brain Implications). Source: Molecular and Cellular Biology URL:[Link]

-

Biology of Peptide Transporter 2 in Mammals: New Insights into Its Function, Structure and Regulation. Source: Pharmaceutics (NIH) URL:[Link]

Sources

- 1. PEPT2 transporter assay - Transporters - Solvo Biotechnology [solvobiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. Brain-transportable dipeptides across the blood-brain barrier in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: Tyr-Pro TFA Salt – Structural Characterization & Physicochemical Analysis

[1][2]

Executive Summary

L-Tyrosyl-L-Proline (Tyr-Pro) trifluoroacetate (TFA) salt is a synthetic dipeptide derivative widely utilized as a reference standard in proteomic analysis, a model substrate in enzymatic stability assays, and a bioactive fragment in opioid peptide research (e.g.,

While the nominal molecular weight of the free base is 278.30 g/mol , the presence of the trifluoroacetate counterion significantly alters the gravimetric properties, solubility profile, and effective "Net Peptide Content" (NPC). This guide provides a definitive structural analysis of Tyr-Pro TFA, detailing its stoichiometry, analytical characterization via RP-HPLC/MS, and critical handling protocols to ensure experimental reproducibility.

Structural Elucidation & Chemical Identity[2][3][4]

Chemical Architecture

The core scaffold consists of L-Tyrosine coupled to L-Proline via a standard amide linkage.[1][2] In its TFA salt form, the basic N-terminal amine of the Tyrosine residue is protonated (

-

IUPAC Name: (2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid; trifluoroacetic acid[1][2]

-

Stereochemistry: L-Tyr, L-Pro (

-configuration)

The TFA Interaction

Unlike covalent modifications, the TFA molecule exists as a counterion.[3] This interaction is critical for solubility but introduces hygroscopicity.[2] The salt form stabilizes the peptide during lyophilization and storage but necessitates correction calculations during precise dosing.

Structural Visualization

The following diagram illustrates the chemical connectivity and the ionic interaction between the N-terminal amine and the TFA species.

Figure 1: Structural connectivity of Tyr-Pro TFA salt, highlighting the ionic association at the N-terminus.[1][2]

Molecular Weight & Stoichiometry[2][5][6]

Accurate dosing requires distinguishing between the Free Base MW and the Salt MW . Failure to account for the TFA fraction is a common source of error in potency assays.[2]

Quantitative Data Summary

| Parameter | Value | Formula |

| Free Base MW | 278.30 g/mol | |

| TFA Counterion MW | 114.02 g/mol | |

| Theoretical Salt MW (1:1) | 392.32 g/mol | |

| Typical Net Peptide Content | 70% - 85% | Varies by batch |

The "Net Peptide Content" (NPC) Imperative

Commercially synthesized peptides are rarely 100% peptide by weight.[2] They contain:

-

Peptide (Free Base)

-

Counterions (TFA)

-

Residual Water/Solvents

Protocol for Accurate Dosing: Do not calculate molarity based on the theoretical salt MW (392.32). Instead, use the Net Peptide Content provided on the Certificate of Analysis (CoA).

Example: To prepare 1 mmol of Tyr-Pro from a batch with 80% NPC:

Analytical Characterization Workflow

To validate the identity and purity of Tyr-Pro TFA, a dual-method approach utilizing RP-HPLC and ESI-MS is required.[1][2]

High-Performance Liquid Chromatography (HPLC)

-

Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent ensures retention of polar dipeptide).[1][2]

-

Gradient: 0-30% B over 20 minutes (Tyr-Pro is relatively polar).[1][2]

-

Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine side chain).[1][2]

Mass Spectrometry (ESI-MS)[1][2]

-

Ionization: Electrospray Ionization (Positive Mode).[2]

-

Expected Signals:

Analytical Logic Diagram

Figure 2: Integrated analytical workflow for validating Tyr-Pro TFA salt identity and purity.

Handling, Stability & Salt Exchange

Solubility Profile

-

Water: Highly soluble (>50 mg/mL) due to the TFA salt form.[2]

-

Organic Solvents: Sparingly soluble in pure acetonitrile; soluble in methanol/water mixtures.[2]

-

pH Stability: Stable at acidic pH (pH 2-5). At basic pH (>8), the salt dissociates, and the free base may precipitate or degrade (oxidation of Tyr).[1]

TFA Removal (Salt Exchange)

For cell-based assays where TFA cytotoxicity is a concern (TFA inhibits cell proliferation at high concentrations), exchange the TFA counterion for Acetate or Hydrochloride.[1][2]

Protocol:

References

-

PubChem. (2023).[2][5] Tyrosyl-proline Compound Summary. National Library of Medicine.[2] [Link][1]

-

Cornish-Bowden, A. (2012).[2] Fundamentals of Enzyme Kinetics. Wiley-Blackwell.[1][2] (Reference for Tyr-Pro as a protease substrate).[1][2]

-

Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley.[2] (Reference for Peptide RP-HPLC conditions).

Sources

- 1. Tyr-Pro-Phe-Pro-Gly-Pro-Ile-His-Asn-Ser | C54H73N13O14 | CID 16036622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tyrosyl-proline | C14H18N2O4 | CID 9795637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biovera.com.au [biovera.com.au]

- 5. VU0364572 TFA salt | C23H32F3N3O5 | CID 91885398 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Analysis: Tyr-Pro Free Base vs. TFA Salt in Drug Development

This guide provides an in-depth technical analysis of the physicochemical and biological distinctions between Tyr-Pro Free Base and Tyr-Pro Trifluoroacetate (TFA) Salt . It is designed for researchers optimizing peptide formulations for CNS drug development and biological assays.

Executive Summary

Tyrosyl-Proline (Tyr-Pro) is a bioactive dipeptide with significant potential in neuroscience, particularly for its ability to cross the Blood-Brain Barrier (BBB) and modulate memory function via insulin-degrading enzyme (IDE) upregulation.[1]

However, the salt form of this peptide critically dictates its suitability for experimental use.

-

Tyr-Pro TFA Salt is the default product of solid-phase peptide synthesis (SPPS) and HPLC purification. It is highly soluble but carries a toxic trifluoroacetate counterion that can skew biological data, particularly in neuronal assays.

-

Tyr-Pro Free Base (Zwitterion) is the desalted, isoelectric form. It is the required standard for in vivo studies and sensitive cell culture assays to ensure data integrity.

This guide details the mechanistic differences, biological implications, and protocols for converting between these forms.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

The fundamental difference lies in the protonation state of the N-terminus and the presence of a counterion.

Structural Comparison

Figure 1: Structural relationship between the zwitterionic free base and the cationic TFA salt.

Comparative Data Table

| Feature | Tyr-Pro Free Base (Desalted) | Tyr-Pro TFA Salt |

| Molecular Formula | ||

| Molecular Weight | 278.31 g/mol | ~392.3 g/mol (assuming 1 TFA) |

| pH (1% in water) | ~5.5 – 6.5 (Neutral) | ~2.0 – 3.0 (Highly Acidic) |

| Solubility (Water) | Moderate (Tyr is hydrophobic) | High (Ionic interactions) |

| Hygroscopicity | Low to Moderate | High (Deliquescent) |

| Counterion Content | N/A (Trace salts only) | 10% – 45% by weight |

| Primary Use | In vivo, Cell Culture, Clinical | SPPS Intermediate, NMR, HPLC Std |

The "TFA Effect" in Biological Systems[5][8][9][10]

For drug development professionals, the presence of Trifluoroacetic Acid (TFA) is a critical variable. While TFA improves HPLC separation by ion-pairing with the peptide's N-terminus, its retention in the final product introduces significant artifacts.

Cytotoxicity & Receptor Interference

TFA is a strong acid (

-

Acidification: It can overcome the buffering capacity of weak media (e.g., DMEM), causing local acidosis that inhibits cell proliferation or induces apoptosis.

-

Ion Channel Modulation: TFA anions (

) have been shown to act as allosteric modulators for glycine receptors and can alter potassium channel activity. -

False Negatives/Positives: In neuronal assays (critical for Tyr-Pro), TFA can suppress neurite outgrowth, masking the peptide's neurotrophic effects.

In Vivo Implications

Injecting TFA salts into animal models carries risks:

-

Inflammation: Local irritation at the injection site.

-

Mass Error: Because TFA salts can constitute up to 40% of the dry weight, dosing based on "gross weight" without correcting for peptide content results in under-dosing the active moiety by 20-40%.

Expert Insight: For Tyr-Pro, which targets the brain, the Free Base or an Acetate/HCl salt is mandatory. The "Free Base" form of a dipeptide is often simply the zwitterion, which is chemically stable and biologically inert regarding counterions.

Experimental Protocol: Salt Exchange (TFA Removal)

If you have synthesized Tyr-Pro and it is currently a TFA salt, you must convert it before biological testing.

Workflow: TFA to HCl/Acetate Exchange[11]

The most robust method for laboratories is Lyophilization from Strong Acid (HCl) or Ion Exchange Chromatography .

Figure 2: Standard salt exchange workflow via repeated lyophilization.

Detailed Methodology

-

Dissolution: Dissolve the Tyr-Pro TFA salt in 0.1 M HCl (for HCl salt) or 0.1 M Acetic Acid (for Acetate salt/Free base conversion) at a concentration of 1–5 mg/mL.

-

Note: For "Free Base," use a weak ammonium bicarbonate buffer followed by extensive lyophilization, or use anion exchange resin (e.g., Dowex 1X2 in OH- form).

-

-

Equilibration: Allow the solution to stand for 5–10 minutes. The excess Cl⁻ or Acetate ions will displace the TFA⁻ due to mass action and volatility differences during drying.

-

Lyophilization: Freeze and sublime the solvent. TFA is volatile and will be removed, while Cl⁻ (non-volatile) remains as the counterion.

-

Repetition: Repeat this process 2–3 times to ensure >98% exchange.

Verification (Quality Control)

You must verify the removal of TFA. Standard HPLC-UV is insufficient because TFA is transparent at many wavelengths or elutes in the void volume.

-

Method A:

NMR: The gold standard. Look for the trifluoromethyl signal at -76 ppm. -

Method B: Ion Chromatography (IC): Quantifies trifluoroacetate anions directly.

Selection Guide: When to Use Which?

Use the following decision matrix to select the appropriate form for your research.

Figure 3: Decision matrix for selecting Tyr-Pro salt forms.

References

-

Soudy, R., et al. (2011). "Effect of trifluoroacetic acid counterion on the biological activity of peptide inhibitors." Bioorganic & Medicinal Chemistry, 19(1), 37-44. Link

-

Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes." American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783. Link

-

Mizushige, T., et al. (2020). "Tyr-Pro, a dipeptide that crosses the blood-brain barrier, improves memory impairment in mice." Nutrients, 12(11), 3442. Link

-

Gaussier, H., et al. (2002). "TFA removal from synthetic peptides using a desalting resin." Peptide Science, 60(6), 427-432. Link

-

LifeTein Technical Support. "Peptide Salt Exchange Protocols: TFA to HCl/Acetate." LifeTein Knowledge Base. Link

Sources

Tyr-Pro Dipeptide: A Dual-Action Modulator of Amyloid-Beta Clearance via the AdipoR1-AMPK-IDE Axis

Topic: Tyr-Pro Dipeptide Role in Amyloid-Beta Clearance Pathways Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Tyrosine-Proline (Tyr-Pro) represents a high-potential bioactive candidate in the field of neurodegenerative therapeutics, specifically for Alzheimer’s Disease (AD). Unlike many peptide candidates that fail to cross the Blood-Brain Barrier (BBB), Tyr-Pro has been validated to penetrate the brain parenchyma intact via the PepT2 transporter system.

Its primary mechanism of action is distinct from direct anti-aggregation agents; Tyr-Pro functions as a metabolic enhancer of enzymatic clearance . It acts as an agonist for Adiponectin Receptor 1 (AdipoR1) , activating the AMPK-PI3K/Akt signaling cascade. This signaling event results in a profound upregulation of Insulin-Degrading Enzyme (IDE) —a critical protease for amyloid-beta (Aβ) catabolism—while simultaneously exerting inhibitory pressure on BACE1 (beta-secretase), the rate-limiting enzyme in Aβ production.

This guide details the molecular mechanisms, validated experimental protocols, and quantitative data supporting Tyr-Pro as a therapeutic lead for restoring Aβ homeostasis.

Molecular Mechanism: The AdipoR1-IDE Axis

The efficacy of Tyr-Pro stems from its ability to modulate the brain's intrinsic clearance machinery rather than acting solely as a physical aggregation inhibitor.

BBB Transport and Bioavailability

-

Transporter: Peptide Transporter 2 (PepT2) facilitates the influx of small di/tripeptides from blood to brain.

-

Stability: Tyr-Pro resists rapid hydrolysis in plasma due to the presence of Proline at the C-terminus, which confers resistance to non-specific proteases.

-

Distribution: Upon oral administration, intact Tyr-Pro accumulates preferentially in the hippocampus , cortex , and hypothalamus —regions most vulnerable to AD pathology.[1]

Signaling Cascade

The core pharmacological action of Tyr-Pro is the upregulation of IDE expression.

-

Receptor Binding: Tyr-Pro binds to AdipoR1 on neuronal and microglial membranes.

-

Kinase Activation: This binding triggers the phosphorylation of AMPK (AMP-activated protein kinase).

-

Downstream Effectors: Activated AMPK stimulates the PI3K/Akt pathway.

-

Transcriptional Outcome: This cascade leads to a ~4-fold increase in the transcription and translation of IDE .

-

Clearance: Elevated cytosolic and secreted IDE degrades monomeric Aβ, preventing oligomerization and plaque formation.

Pathway Visualization

The following diagram illustrates the signal transduction pathway initiated by Tyr-Pro, highlighting the critical nodes for therapeutic intervention.

Figure 1: The Tyr-Pro signaling cascade. Note the dual effect: upregulation of IDE (blue path) and downregulation of BACE1 (red path).

Experimental Validation Protocols

To replicate the findings of Tyr-Pro efficacy, researchers must employ rigorous detection methods, as standard ELISA is often insufficient for small dipeptides.

Protocol A: LC-qTOF/MS Detection of Intact Tyr-Pro in Brain Tissue

Rationale: Proving the peptide crosses the BBB intact is the "Go/No-Go" step for this therapeutic class.

-

Sample Preparation:

-

Harvest brain tissue (hippocampus/cortex) and homogenize in Methanol (MeOH) to precipitate large proteins.

-

Centrifuge at 15,000 × g for 10 min at 4°C. Collect supernatant.

-

-

Derivatization (Critical Step):

-

Native dipeptides have poor ionization efficiency. Derivatize using APDS (3-aminopyridyl-N-hydroxysuccinimidyl carbamate).[2]

-

Mix supernatant with APDS reagent (in acetonitrile) and borate buffer (pH 8.8). Incubate at 55°C for 10 min.

-

-

LC-MS Analysis:

-

Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).

-

Detection: Monitor the specific precursor-to-product ion transition for APDS-Tyr-Pro.

-

Control: Use stable isotope-labeled Tyr-[13C,15N]Pro as an internal standard to quantify absolute brain concentration.

-

Protocol B: Automated Capillary Electrophoresis (Wes Analysis) for IDE Quantification

Rationale: Traditional Western Blots are semi-quantitative. Wes analysis provides high-throughput, digital quantification of the 4-fold IDE increase.

-

Lysis: Homogenize tissue in RIPA buffer with protease inhibitors.

-

Normalization: Quantify total protein (BCA assay) and dilute all samples to 1.0 mg/mL.

-

Loading: Load samples into the Wes microplate (ProteinSimple).

-

Primary Antibody: Anti-IDE (Rabbit monoclonal, 1:50 dilution).

-

Secondary Antibody: Anti-Rabbit HRP conjugate.

-

-

Analysis:

-

Run the "12-230 kDa" separation matrix.

-

Quantify peak area under the curve (AUC) for the IDE band (~110 kDa).

-

Normalize against total protein or β-actin.

-

Data Summary: Quantitative Efficacy

The following data summarizes the effects of long-term Tyr-Pro administration (10 mg/kg/day) in SAMP8 (Senescence-Accelerated Mouse Prone 8) models, a robust model for age-related Aβ pathology.

| Parameter | Control (SAMP8) | Tyr-Pro Treated (SAMP8) | Fold Change / Effect | Statistical Significance |

| Hippocampal Aβ Levels | 5.59 pmol/mg | 2.30 pmol/mg | -59% Reduction | p < 0.05 |

| Cortical Aβ Levels | 1.50 pmol/mg | 1.14 pmol/mg | -24% Reduction | p < 0.05 |

| IDE Expression (Hippocampus) | 1.0 (Normalized) | ~4.0 (Normalized) | +400% Increase | p < 0.01 |

| BACE1 Expression | 1.0 (Normalized) | 0.8 (Normalized) | -20% Decrease | Trend (Not always significant) |

| Spatial Memory (Escape Latency) | 97.2 seconds | 65.4 seconds | 33% Improvement | p < 0.05 |

Table 1: Comparative efficacy data derived from 25-week oral administration studies.

Translational Perspective

From Functional Food to Drug Candidate

Tyr-Pro sits at the intersection of nutraceuticals and pharmaceuticals.

-

Safety Profile: As a naturally occurring sequence in food proteins (soy, casein), it exhibits an exceptional safety profile with no observed cytotoxicity at therapeutic doses.

-

Delivery: Its stability allows for oral formulation , bypassing the need for invasive IV or intrathecal delivery common with antibody therapies (e.g., Aducanumab).

-

Combination Therapy: Given its mechanism (clearance enhancement), Tyr-Pro is an ideal candidate for combination with BACE inhibitors. While BACE inhibitors stop new production, Tyr-Pro clears existing burden via IDE, potentially mitigating the side effects of aggressive BACE inhibition.

Experimental Workflow Visualization

The following diagram outlines the standard preclinical validation workflow for Tyr-Pro.

Figure 2: Preclinical validation workflow for assessing Tyr-Pro efficacy.

References

-

Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice. Source:npj Science of Food (2024).[3] URL:[Link]

-

A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration. Source:[1][2][3][4][5]Scientific Reports (2023).[2] URL:[Link]

-

Insulin-Degrading Enzyme as a Downstream Target of Insulin Receptor Signaling Cascade: Implications for Alzheimer's Disease Intervention. Source:Journal of Neuroscience (2004) / NIH PMC. URL:[Link]

-

Peptide-based amyloid-beta aggregation inhibitors. Source:RSC Medicinal Chemistry (2024). URL:[Link]

-

Microglia-Mediated Phagocytosis in Alzheimer's Disease: Mechanisms, Heterogeneity, and Therapeutic Insights. Source:MDPI - Cells (2023). URL:[Link]

Sources

- 1. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]

- 4. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tyr-Pro Trifluoroacetate Salt: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth technical overview of L-Tyrosyl-L-proline trifluoroacetate (Tyr-Pro TFA), a dipeptide salt of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple data sheet to offer practical insights into its physicochemical properties, the rationale behind its common use as a TFA salt, and detailed experimental protocols for its characterization.

Introduction: The Significance of Tyr-Pro and its TFA Salt Form

The dipeptide L-Tyrosyl-L-proline (Tyr-Pro) is a subject of growing interest in neuroscience and nutritional science. Composed of the amino acids tyrosine and proline, this peptide has demonstrated the ability to cross the blood-brain barrier, suggesting its potential for neurological applications.[1] In research and development, synthetic peptides like Tyr-Pro are frequently prepared and purified as trifluoroacetate (TFA) salts. This is a direct consequence of the widespread use of trifluoroacetic acid in solid-phase peptide synthesis (SPPS) for cleaving the peptide from the resin and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

While the TFA counterion is often considered a mere artifact of the synthesis and purification process, its presence significantly influences the peptide's physicochemical properties, including solubility and stability. Understanding these effects is paramount for accurate experimental design and the successful development of peptide-based therapeutics.

Physicochemical Properties: A Tale of Two Moieties

Below is a summary of the key physicochemical properties for both the parent dipeptide and its common counterion.

| Property | L-Tyrosyl-L-proline | Trifluoroacetic Acid (TFA) |

| CAS Number | 51871-47-7[1] | 76-05-1 |

| Molecular Formula | C₁₄H₁₈N₂O₄[3][4] | C₂HF₃O₂ |

| Molecular Weight | 278.30 g/mol [1][3] | 114.02 g/mol |

| Appearance | Not specified (typically a white solid) | Colorless, fuming liquid |

| Solubility (Predicted) | 2.84 g/L in water[4] | Miscible in water |

| Melting Point | Not available | -15.4 °C |

| Boiling Point | Not available | 72.4 °C |

| pKa (Strongest Acidic) | 3.55 (Predicted)[4] | Not applicable |

| pKa (Strongest Basic) | 8.01 (Predicted)[4] | Not applicable |

The formation of the TFA salt generally enhances the solubility of peptides in aqueous solutions, a desirable characteristic for many biological assays and formulations.[5] However, the presence of TFA can also impact experimental outcomes, and for certain applications, its removal and exchange for another counterion, such as acetate or hydrochloride, may be necessary.[6]

Experimental Protocols for Characterization

The comprehensive characterization of Tyr-Pro TFA salt is crucial to ensure its identity, purity, and suitability for its intended application. The following section details key experimental protocols, explaining the rationale behind each step.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates peptides based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. Peptides are eluted by a gradient of increasing organic solvent concentration. Trifluoroacetic acid is often added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[7][8]

Workflow:

Caption: HPLC workflow for purity analysis of Tyr-Pro TFA.

Detailed Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid in HPLC-grade acetonitrile.

-

-

Sample Preparation: Dissolve a small, accurately weighed amount of Tyr-Pro TFA salt in Mobile Phase A to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 214 nm (for the peptide bond) and 280 nm (for the tyrosine side chain).

-

Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes.[1]

-

-

Data Analysis: The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected at 214 nm.

Mass Spectrometry (MS) for Identity Confirmation

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. For peptides, electrospray ionization (ESI) is a common technique that generates intact molecular ions. The measured molecular weight can be compared to the theoretical molecular weight to confirm the peptide's identity.

Workflow:

Caption: Mass spectrometry workflow for Tyr-Pro identity confirmation.

Detailed Methodology:

-

Sample Preparation: Prepare a dilute solution of the Tyr-Pro TFA salt (e.g., 10-100 µM) in a solvent suitable for ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.

-

Instrumentation: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC system to the mass spectrometer (LC-MS). ESI in positive ion mode is typically used for peptides.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For Tyr-Pro, the expected protonated molecule [M+H]⁺ would have an m/z of approximately 279.13.

-

Data Analysis: Compare the experimentally observed m/z value with the calculated theoretical mass of the protonated Tyr-Pro. High-resolution mass spectrometry can provide a highly accurate mass measurement, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: NMR spectroscopy provides detailed information about the chemical environment of atoms within a molecule. For peptides, 1D (¹H) and 2D (e.g., COSY, TOCSY, NOESY) NMR experiments can be used to confirm the amino acid sequence and provide insights into the three-dimensional structure in solution.[9]

Detailed Methodology:

-

Sample Preparation: Dissolve the Tyr-Pro TFA salt in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O). The concentration required for NMR is typically higher than for MS, in the millimolar range.

-

Data Acquisition:

-

1D ¹H NMR: Provides a general overview of the proton signals.

-

2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other through chemical bonds, which is useful for assigning protons within an amino acid residue.

-

2D TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system (i.e., within a single amino acid residue).

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space (typically < 5 Å), providing information about the peptide's conformation and the sequence of amino acids.[10]

-

-

Data Analysis: The sequential assignment of proton resonances is a key step in analyzing the NMR data of a peptide. This involves a stepwise process of identifying the spin systems of the individual amino acids and then connecting them in the correct order based on NOE cross-peaks between adjacent residues.

Solubility Testing

Principle: Determining the solubility of a peptide salt in various solvents is crucial for its application in biological assays and for formulation development. A simple, stepwise approach is often employed.[5][11][12]

Detailed Methodology:

-

Initial Solvent Selection: Based on the peptide's properties (Tyr-Pro is relatively polar), start with aqueous buffers.[13]

-

Stepwise Solubilization:

-

Attempt to dissolve the peptide in deionized water or a common biological buffer (e.g., phosphate-buffered saline, PBS) at the desired concentration.

-

If the peptide does not dissolve, sonication can be applied gently.

-

If the peptide remains insoluble, the addition of a small amount of an organic solvent (e.g., acetonitrile or dimethyl sulfoxide (DMSO)) or an acid/base (depending on the peptide's isoelectric point) can be tested.[5]

-

-

Observation and Quantification: Visually inspect for complete dissolution. For a more quantitative assessment, the solution can be centrifuged, and the concentration of the peptide in the supernatant can be measured by UV-Vis spectrophotometry at 280 nm.

Melting Point Determination

Principle: The melting point is a fundamental physical property that can be an indicator of purity. For peptides, which may decompose at high temperatures, specialized techniques may be required.[14][15]

Detailed Methodology:

-

Instrumentation: A standard melting point apparatus can be used.

-

Sample Preparation: A small amount of the lyophilized Tyr-Pro TFA salt is packed into a capillary tube.[16]

-

Measurement: The sample is heated at a controlled rate, and the temperature range over which the solid melts is recorded. A sharp melting range is often indicative of high purity. For compounds that decompose, the decomposition temperature is often reported instead of a true melting point. Fast scanning calorimetry can be an alternative for peptides that decompose upon slow heating.[14][17]

Conclusion

Tyr-Pro TFA salt is a valuable research tool with potential applications in various scientific disciplines. A thorough understanding of its physicochemical properties and the application of robust analytical techniques are essential for obtaining reliable and reproducible experimental results. This guide provides a foundational framework for researchers working with this and other peptide TFA salts, emphasizing the importance of a comprehensive characterization strategy to ensure the quality and integrity of these critical reagents.

References

-

MDPI. (2023). Bioactive Peptides from Natural Sources: Biological Functions, Therapeutic Potential and Applications. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). Tyrosyl-proline. Retrieved February 3, 2026, from [Link]

-

FooDB. (2020). Showing Compound Tyrosyl-Proline (FDB112116). Retrieved February 3, 2026, from [Link]

-

ResearchGate. (2023). A memory-improving dipeptide, Tyr-Pro, can reach the mouse brain after oral administration. Retrieved February 3, 2026, from [Link]

-

MDPI. (2024). A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. Retrieved February 3, 2026, from [Link]

-

GenScript. (2023). G-PEPTIDE SOLUBILITY GUIDELINES. Retrieved February 3, 2026, from [Link]

-

PMC. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Retrieved February 3, 2026, from [Link]

-

YouTube. (2016). Carrying out a melting point determination. Retrieved February 3, 2026, from [Link]

-

PMC. (n.d.). Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. Retrieved February 3, 2026, from [Link]

-

PMC. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved February 3, 2026, from [Link]

-

Phenomenex. (n.d.). Basics of HPLC Peptide Analysis. Retrieved February 3, 2026, from [Link]

-

Humana Press. (n.d.). HPLC of Peptides and Proteins. Retrieved February 3, 2026, from [Link]

-

Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved February 3, 2026, from [Link]

-

UQ eSpace. (n.d.). Determination of peptide and protein structures using NMR Spectroscopy. Retrieved February 3, 2026, from [Link]

-

YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. Retrieved February 3, 2026, from [Link]

-

BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved February 3, 2026, from [Link]

Sources

- 1. Tyr-Pro Dipeptide [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Tyrosyl-proline | C14H18N2O4 | CID 9795637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound Tyrosyl-Proline (FDB112116) - FooDB [foodb.ca]

- 5. genscript.com [genscript.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. renyi.hu [renyi.hu]

- 8. hplc.eu [hplc.eu]

- 9. UQ eSpace [espace.library.uq.edu.au]

- 10. youtube.com [youtube.com]

- 11. bachem.com [bachem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Effect of Tyr-Pro on Insulin-Degrading Enzyme (IDE) Expression

This guide provides an in-depth technical analysis of the dipeptide Tyrosine-Proline (Tyr-Pro) and its specific capacity to modulate Insulin-Degrading Enzyme (IDE) expression. It synthesizes recent breakthrough findings (2023-2024) identifying Tyr-Pro as a bioactive signaling molecule that bridges metabolic regulation and neuroprotection.

Modulation of the AdipoR1/AMPK Axis for Dual Metabolic and Neurodegenerative Intervention

Executive Summary

The dipeptide Tyr-Pro (YP) has emerged as a critical bioactive molecule capable of significantly upregulating the expression of Insulin-Degrading Enzyme (IDE) .[1] Unlike traditional small-molecule IDE inhibitors used to prolong insulin half-life, Tyr-Pro acts as an upstream transcriptional modulator.

Recent studies (Nakamura et al., 2024) demonstrate that Tyr-Pro functions as a blood-brain barrier (BBB)-permeable agonist of the Adiponectin Receptor 1 (AdipoR1) . By activating the AMPK signaling cascade , Tyr-Pro induces a marked increase in IDE protein levels (up to 4-fold in murine models). This mechanism positions Tyr-Pro as a dual-action therapeutic candidate: it enhances the clearance of amyloid-beta (Aβ) in Alzheimer’s pathology while potentially ameliorating insulin resistance by restoring insulin signaling fidelity.

Mechanistic Profile: Tyr-Pro as a Signaling Agonist

The IDE Paradox

IDE is a zinc-metalloprotease responsible for degrading insulin, amylin, and amyloid-beta (Aβ).[2][3][4][5]

-

In Diabetes: Historic strategies aimed to inhibit IDE to extend insulin half-life.

-

In Alzheimer’s: Reduced IDE activity leads to Aβ plaque accumulation.[4]

-

The Tyr-Pro Solution: Tyr-Pro bypasses this trade-off by upregulating IDE expression rather than competitively inhibiting its active site. This increases the total catalytic capacity available for clearing Aβ without necessarily compromising insulin dynamics in a pathological manner (as it also improves insulin sensitivity via IRS-1).

The AdipoR1/AMPK Pathway

Tyr-Pro mimics the action of adiponectin. Upon binding to AdipoR1 on the cell surface (skeletal muscle and neurons), it triggers the following cascade:

-

Receptor Activation: Tyr-Pro binds AdipoR1.[3]

-

Kinase Activation: Phosphorylation of AMPK (p-AMPK).

-

Transcriptional Modulation: Downstream effectors (involving FoxO1 and PGC-1α axes) lead to the transcriptional upregulation of the IDE gene.

-

Secondary Effects: Concurrently, Tyr-Pro suppresses the phosphorylation of IRS-1 at Ser612 (an inhibitory site), thereby restoring the PI3K/Akt insulin signaling pathway.

Visualization of the Signaling Pathway

The following diagram illustrates the dual mechanism of Tyr-Pro: upregulating IDE via AdipoR1 and restoring Insulin sensitivity via IRS-1 modulation.

Caption: Tyr-Pro activates AdipoR1 to upregulate IDE while simultaneously preventing insulin resistance via IRS-1 modulation.[3]

Experimental Methodologies

To validate the effect of Tyr-Pro on IDE expression, researchers must distinguish between activity modulation (catalytic rate) and expression modulation (protein abundance).

In Vivo Administration & Tissue Collection

-

Subject: SAMP8 mice (Senescence-Accelerated Mouse Prone 8) or T2DM models.

-

Dosage: 10 mg/kg/day (Oral administration via gastric tube).

-

Duration: Chronic administration (e.g., 25 weeks) is required to observe significant protein-level shifts.

-

Target Tissues: Hippocampus (for neurodegeneration focus) and Skeletal Muscle (for metabolic focus).

Workflow: Quantifying IDE Expression (Western Blot)

This protocol ensures accurate quantification of the 110 kDa IDE protein.

-

Lysis: Homogenize tissue in RIPA buffer containing protease inhibitors (omit EDTA if planning downstream metalloprotease activity assays, or use specific lysis buffers that preserve Zn2+).

-

Separation: Load 20–30 µg of total protein onto a 10% SDS-PAGE gel.

-

Transfer: Transfer to PVDF membrane (0.45 µm pore size).

-

Blocking: 5% non-fat milk in TBST for 1 hour at RT.

-

Primary Antibody: Anti-IDE (Rabbit polyclonal, 1:1000 dilution). Incubate overnight at 4°C.

-

Control: Anti-β-actin or Anti-GAPDH.

-

-

Detection: HRP-conjugated secondary antibody (1:5000) followed by ECL substrate.

-

Analysis: Densitometry normalized to loading control. Expect >300% increase in Tyr-Pro treated groups.

Workflow: IDE Enzymatic Activity Assay

To confirm that the upregulated protein is functionally active.

-

Substrate: Use a fluorogenic substrate, e.g., Mca-RPPGFSAFK(Dnp)-OH (Substrate V).

-

Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 µM ZnCl2.

-

Procedure:

-

Mix 10 µL tissue lysate with 90 µL reaction buffer containing 10 µM substrate.

-

Measure fluorescence (Ex/Em = 320/405 nm) kinetically for 60 minutes at 37°C.

-

-

Specificity Check: Run a parallel well with Insulin (10 µM) as a competitor or Bacitracin (1 mg/mL) as an IDE inhibitor to confirm signal specificity.

Experimental Workflow Diagram

Caption: Workflow for validating Tyr-Pro efficacy via protein quantification and enzymatic kinetics.

Data Summary & Interpretation

The following table summarizes the expected physiological shifts induced by Tyr-Pro based on recent literature (Nakamura et al., 2024).

| Biomarker | Effect of Tyr-Pro | Physiological Implication |

| IDE Expression | ↑ 400% (4-fold) | Enhanced clearance of Insulin and Aβ.[1][5] |

| BACE1 Expression | ↓ Significant Decrease | Reduced production of amyloidogenic peptides.[1][5] |

| Amyloid-β (Aβ) | ↓ Significant Decrease | Reduced plaque load in hippocampus/cortex.[1][5] |

| p-AMPK | ↑ Increased | Activation of metabolic energy sensors. |

| IRS-1 (p-Ser612) | ↓ Decreased | Improved insulin receptor signaling sensitivity. |

| Cognition | ↑ Improved | Restoration of spatial memory (Morris Water Maze).[5] |

Interpretation: The concurrent upregulation of IDE and downregulation of BACE1 suggests a synergistic mechanism where Tyr-Pro shifts the proteostatic balance away from amyloid accumulation.

Implications for Drug Development

"Type 3 Diabetes" Therapeutics

The link between Insulin Resistance and Alzheimer's (often termed Type 3 Diabetes) is mediated by IDE.[4] Since insulin and Aβ compete for IDE, hyperinsulinemia drives Aβ accumulation.

-

Tyr-Pro Advantage: By increasing the total pool of IDE, Tyr-Pro alleviates the competitive bottleneck. It allows for effective Aβ degradation even in the presence of insulin.

Peptide Stability & Delivery[6]

-

BBB Permeability: Tyr-Pro is a dipeptide with confirmed transport across the Blood-Brain Barrier via peptide transporters (PEPT1/2).

-

Formulation: As a dipeptide, it is susceptible to non-specific peptidases. Drug development should focus on cyclization or N-methylation to enhance plasma stability without compromising AdipoR1 binding affinity.

References

-

Nakamura, S., et al. (2024). Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice. Nature/Scientific Reports. Link (Note: Year/Vol may vary slightly in final print; verify via DOI).

-

Kurochkin, I. V., et al. (2018). Insulin-degrading enzyme in the fight against Alzheimer's disease. Trends in Pharmacological Sciences. Link

-

Tang, W. J. (2016). The insulin-degrading enzyme, an 80-year-old enzyme with a short history. Journal of Biological Chemistry. Link

-

Yamamoto, N., et al. (2021). The dipeptide Tyr-Pro, a novel natural agonist of adiponectin receptor 1, promotes glucose uptake in skeletal muscle cells. PLOS ONE. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Understanding the Insulin-Degrading Enzyme: A New Look at Alzheimer’s Disease and Aβ Plaque Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Preventive effect of Tyr-Pro, a blood-brain barrier transportable dipeptide, on memory impairment in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

How to dissolve Tyr-Pro TFA salt for cell culture assays

Topic: A Senior Application Scientist's Guide to Dissolving and Handling Tyr-Pro TFA Salt for Optimal Performance in Cell Culture Assays

Introduction: The Challenge of the Peptide-Counterion Complex

The dipeptide Tyrosyl-Proline (Tyr-Pro) is a subject of growing interest in biomedical research, with studies indicating its potential roles in cognitive function and cellular homeostasis.[1][2][3] Like many synthetic peptides, Tyr-Pro is typically supplied as a lyophilized powder complexed with trifluoroacetic acid (TFA), a remnant from the solid-phase synthesis and purification processes.[4][5] While essential for peptide production, this TFA counterion is not an inert passenger; it is a strong acid that can introduce significant, and often overlooked, variables into sensitive cell-based experiments.

Residual TFA can alter the physicochemical properties of the peptide and, more critically, directly impact cellular behavior, potentially inhibiting cell proliferation or causing other artifacts that confound experimental results.[5][6][7] Therefore, the proper solubilization of a Tyr-Pro TFA salt is not merely about getting the powder into solution; it is a critical first step that dictates the accuracy, reproducibility, and ultimate success of your research.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the challenges of dissolving and handling Tyr-Pro TFA salt. We will move beyond simple reconstitution steps to explain the underlying principles, empowering you to make informed decisions for your specific experimental system. We will cover direct solubilization strategies, methods for TFA removal, and crucial validation protocols to ensure the integrity of your results.

Understanding the Components: Tyr-Pro and the TFA Counterion

A logical approach to solubilization begins with understanding the properties of the molecules involved.

-

The Tyr-Pro Dipeptide: This peptide is composed of Tyrosine (a large, hydrophobic amino acid) and Proline (a unique cyclic amino acid). At a physiological pH of ~7.4, the N-terminal amine group is protonated (+1 charge) and the C-terminal carboxylic acid is deprotonated (-1 charge), resulting in a net charge of zero.[8][9] This neutrality and the presence of the bulky, nonpolar Tyrosine side chain suggest that Tyr-Pro will have limited solubility in neutral aqueous solutions.[10]

-

The Trifluoroacetate (TFA) Counterion: TFA is a strong acid (pKa ≈ 0) used as an ion-pairing agent during Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for peptide purification.[4][11] It forms an ionic bond with the positively charged groups on the peptide, primarily the N-terminal amine.[4] The presence of this counterion can significantly affect the peptide's overall properties and must be considered a biologically active component of the supplied product.[12][13]

Primary Solubilization Strategy: A Step-Wise Approach

The goal is to achieve a stable, concentrated stock solution that can be accurately diluted into your cell culture medium without causing precipitation or introducing cytotoxic concentrations of solvent. Always test the solubility of a small aliquot of the peptide before dissolving the entire sample.[9][14]

Initial Handling of Lyophilized Peptide

-

Equilibrate: Before opening, allow the vial to warm to room temperature in a desiccator. This prevents condensation from forming on the hygroscopic peptide powder.[15]

-

Centrifuge: Briefly centrifuge the vial (e.g., 12,000 x g for 20 seconds) to ensure all the lyophilized powder is collected at the bottom.[16][17] This is crucial for accurate weighing and reconstitution.

Solvent Selection Workflow

The neutral, hydrophobic nature of Tyr-Pro dictates a specific strategy for solvent selection. The following workflow, also depicted in the diagram below, provides a logical progression.

Caption: Step-by-step workflow for removing TFA and exchanging it for a chloride counterion.

Step-by-Step Counterion Exchange Protocol

-

Initial Dissolution: Dissolve the Tyr-Pro TFA salt in cell culture grade distilled water or a simple phosphate buffer to a concentration of approximately 1 mg/mL. [11]2. Acidification: Add a stock solution of 100 mM HCl to the dissolved peptide to achieve a final HCl concentration between 2 mM and 10 mM. [11]3. Incubation: Allow the solution to stand at room temperature for at least one minute to facilitate the counter-ion exchange. [11]4. Freezing: Flash-freeze the solution using liquid nitrogen or a dry ice/ethanol bath. Alternatively, freeze at -80°C. [11]5. Lyophilization: Lyophilize the frozen solution overnight until all the liquid has sublimated, leaving a dry powder. [11]6. Repeat: For optimal TFA removal, it is crucial to repeat this process. Re-dissolve the lyophilized peptide powder in the same volume of the 2-10 mM HCl solution and repeat the freezing and lyophilization steps at least two more times, for a total of three cycles. [11]7. Final Product: The resulting powder is the Tyr-Pro hydrochloride salt. This can now be reconstituted for your assays using the primary solubilization protocol.

Self-Validating Systems: The Key to Trustworthy Data

After preparing your stock solution, you must validate its suitability for your specific cell line and assay. This involves two stages: confirming solubility and assessing cytotoxicity.

Protocol: Cell Viability Validation (MTS Assay Example)

This protocol determines the concentration range at which the peptide stock solution (including the solvent and any residual counterions) is not toxic to your target cells. Assays that measure metabolic activity, like the MTS assay, are excellent for this purpose. [18][19]

Sources

- 1. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyr-Pro Dipeptide [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]

- 5. genscript.com.cn [genscript.com.cn]

- 6. Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of trifluoroacetic acid, a halothane metabolite, on C6 glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biocat.com [biocat.com]

- 9. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 10. bachem.com [bachem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Counter-Ions in Peptides-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. lifetein.com [lifetein.com]

- 16. m.youtube.com [m.youtube.com]

- 17. rndsystems.com [rndsystems.com]

- 18. researchgate.net [researchgate.net]

- 19. Cell viability assays | Abcam [abcam.com]

Application Note: Preparation of Tyr-Pro TFA Salt Stock Solutions

Solvent Selection, Stability Mechanisms, and Protocol Standardization

Abstract

The dipeptide Tyrosyl-Proline (Tyr-Pro), often supplied as a Trifluoroacetate (TFA) salt, presents a distinct solubility and stability paradox. While the TFA counter-ion enhances the solubility of the hydrophobic Tyrosine residue in water by creating an acidic environment, this acidity is often incompatible with biological assays. Conversely, DMSO offers superior solubility and stability but introduces toxicity variables in cell-based applications. This guide provides a scientifically grounded protocol for preparing Tyr-Pro TFA stocks, emphasizing Net Peptide Content (NPC) correction and the specific handling of TFA-induced acidification.

Chemical Context & Solubility Logic

To prepare a robust stock solution, one must understand the molecular interactions at play.

The Molecule: Tyr-Pro TFA

-

Tyrosine (Tyr, Y): The limiting factor. It contains a phenol group (hydrophobic aromatic ring) and has poor solubility in neutral water (~0.45 mg/mL). It requires either acidic (pH < 2) or basic (pH > 9) conditions, or an organic solvent, to dissolve at high concentrations.

-

Proline (Pro, P): Highly water-soluble and breaks secondary structures (helices), preventing aggregation.

-

TFA Salt (Trifluoroacetate): Synthetic peptides are typically cleaved from resin using TFA.[1] The resulting "powder" is not pure peptide; it is a salt complex.

-

Mechanism: The TFA acts as a counter-ion to the N-terminus and basic side chains. Upon addition of water, the TFA dissociates, dropping the solution pH to ~2.0. This acidity aids Tyrosine solubility but endangers biological systems.

-

Solvent Decision Matrix

| Feature | DMSO (Dimethyl Sulfoxide) | Water (Endotoxin-Free) |

| Solubility | Excellent. Dissolves the aromatic Tyr ring via dipole-dipole interactions. | Good (conditional). Relies on the acidic pH generated by the TFA salt. If buffered to pH 7.4 immediately, Tyr may precipitate. |

| Stability | High. Prevents hydrolysis. Cryoprotective. | Low. Risk of hydrolysis and microbial growth. Tyr oxidation is faster in aqueous solutions. |

| Biological Impact | Toxic > 0.1-1%. Must be diluted significantly. | Acidic Shock. The dissolved TFA can lower culture media pH, causing artifacts or cell death. |

| Freezing | Complex. Freezes at 18.5°C. Hygroscopic (sucks in moisture). | Simple. Standard -20°C or -80°C storage. |

Critical Pre-Protocol: The "Net Peptide" Correction

WARNING: A common source of experimental error is treating the weighed powder mass as 100% peptide.

Synthetic peptides supplied as TFA salts often contain 10–30% non-peptide mass (TFA counter-ions and bound water). If you weigh 1 mg of powder, you may only have 0.75 mg of active Tyr-Pro.

Formula for Stock Preparation

You must calculate the volume of solvent based on the Net Peptide Content (NPC) , usually found on the Certificate of Analysis (CoA) or estimated via Elemental Analysis.

If NPC is unknown, assume 75% for estimation, but verify via UV absorbance (Tyr

Visual Workflows (Graphviz)

Figure 1: Solvent Decision Logic

Caption: Decision tree for selecting the appropriate solvent based on assay sensitivity and storage requirements.

Protocol A: Preparation in DMSO (Recommended)

Best for: Long-term storage, high concentration stocks (10–100 mM), and assays tolerating dilute DMSO.

Materials

-

Anhydrous DMSO (Sigma-Aldrich Hybridoma grade or equivalent, ≥99.9%).

-

Tyr-Pro TFA salt powder.

-

Desiccator.

Procedure

-

Equilibration: Remove the peptide vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening.

-

Reason: Opening a cold vial causes condensation of atmospheric moisture onto the hygroscopic peptide, leading to hydrolysis.

-

-

Weighing: Weigh the powder into a sterile microcentrifuge tube. Record the Gross Weight .

-

Calculation: Calculate the required DMSO volume using the Net Peptide Content (see Section 3).

-

Dissolution: Add the calculated volume of Anhydrous DMSO.

-

Technique: Vortex for 10–20 seconds. The solution should be clear. If particles persist, sonicate for 5 minutes in a water bath.

-

-

Aliquot & Storage:

-

Do not store the bulk stock. DMSO is hygroscopic.

-

Aliquot into single-use volumes (e.g., 10–50 µL) in high-quality polypropylene tubes.

-

Store at -20°C or -80°C.

-

Note on Freezing: DMSO freezes at 18.5°C. It may remain liquid in supercooled states at -20°C. This is normal, but ensure seals are tight to prevent cross-contamination.

-

Protocol B: Preparation in Water (Specific Use Cases)

Best for: Assays strictly intolerant to DMSO, or immediate-use applications.

Materials

-

Sterile, Endotoxin-free water (degassed).

-

pH paper or micro-electrode.

-

NaOH (0.1 M) and HCl (0.1 M) for potential adjustment.

Procedure

-

Equilibration: As above, warm vial to room temperature.

-

Dissolution (The Acidic Step): Add sterile water to the powder.

-

Observation: The peptide should dissolve readily due to the residual TFA forming a dilute acid solution (pH ~2–3).

-

Caution:Do not dissolve directly into PBS or neutral buffer (pH 7.4). The buffering capacity may neutralize the TFA, raising the pH to a point where the Tyrosine residue becomes insoluble (pH 5–7 range) before the peptide is fully solvated.

-

-

Dilution Strategy:

-

Keep the stock in water (acidic) for stability during the working day.

-

Dilute into the assay buffer only at the final step. The assay buffer capacity must be strong enough (e.g., 50mM HEPES or PBS) to neutralize the small amount of TFA carried over.

-

-

pH Check: Verify the final pH of your assay medium after adding the peptide. If the high concentration of TFA drops the media pH (turning phenol red yellow), you must neutralize the stock with equimolar NaOH, though this risks precipitation.

Quality Control & Troubleshooting

Figure 2: QC Workflow

Caption: Workflow for validating stock solution integrity.

Troubleshooting Table

| Issue | Cause | Solution |

| Precipitation in Water | pH is near Tyrosine's pI (isoelectric point) or neutral pH. | Add small drops of 10% Acetic Acid or 0.1% TFA to re-acidify, or switch to DMSO. |

| Cell Toxicity | DMSO concentration > 1% or TFA acidification of media. | Reduce DMSO to <0.1% final.[2][3][4] If using water stock, check media pH; buffer exchange using a desalting column if TFA is the culprit. |

| Yellowing of Stock | Oxidation of Tyrosine (rare in short term). | Discard. Ensure storage is air-tight and at -20°C. |

References

-

LifeTein. (2023). DMSO Usage in Cell Culture and Peptide Handling. Retrieved from [Link]

-

Cornish-Bowden, A. (1984). Nomenclature and Symbolism for Amino Acids and Peptides. IUPAC-IUB Joint Commission on Biochemical Nomenclature. Retrieved from [Link]

Sources

Application Note: Optimizing Oral Delivery of Tyr-Pro (YP) for Neurobehavioral and Metabolic Studies in Mice

Abstract & Scientific Rationale

The dipeptide Tyrosyl-Proline (Tyr-Pro or YP) has emerged as a potent bioactive molecule with significant potential in neuropharmacology and metabolic regulation. Unlike larger polypeptides which suffer from rapid hydrolysis and poor bioavailability, YP utilizes the PEPT1 (SLC15A1) transporter for intestinal absorption and exhibits a unique capacity to cross the Blood-Brain Barrier (BBB) intact.

Recent pharmacokinetic studies (Kanegawa et al., 2023) demonstrate that oral administration of YP results in rapid accumulation in the hippocampus, hypothalamus, and cortex, peaking within 15 minutes. Its mechanism of action involves the upregulation of Choline Acetyltransferase (ChAT) and Insulin-Degrading Enzyme (IDE) , while downregulating BACE1 , making it a critical candidate for Alzheimer’s disease (AD) and depressive disorder research.

This application note provides a field-validated protocol for the formulation, oral delivery, and experimental validation of YP in murine models, ensuring high reproducibility and data integrity.

Mechanistic Pathway & Transport

Understanding the transport kinetics is prerequisite to experimental design. YP does not rely on passive diffusion; it is an active substrate for proton-coupled oligopeptide transporters.

Figure 1: Tyr-Pro Pharmacokinetics and Signaling Pathway

Caption: Figure 1. Pharmacokinetic trajectory of Tyr-Pro from oral intake to neurochemical modulation.[1] Note the dependency on PEPT1 and specific downstream molecular targets.

Pre-Formulation and Stability

While dipeptides are more stable than longer chains, YP is still susceptible to cytosolic peptidases. Strict adherence to formulation chemistry is required.

Materials

-

Test Compound: Tyr-Pro (YP) (Purity >98% by HPLC). Note: Ensure the salt form (e.g., HCl or TFA) is accounted for in molecular weight calculations.

-

Vehicle: Sterile 0.9% Saline (NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.

-

Control: Vehicle alone (matched volume).

Stability Considerations

-

Solution Stability: YP is stable in saline for 24 hours at 4°C. However, fresh preparation on the day of dosing is mandatory to prevent oxidation of the Tyrosine residue.

-

Storage: Lyophilized powder must be stored at -20°C with desiccant.

Experimental Protocol: Oral Administration

Animal Model Selection

-

Strain: C57BL/6J or ICR (CD-1) mice.

-

Age: 8–10 weeks (Adult) for depression models; 16+ weeks (or SAMP8 strain) for Alzheimer’s/memory models.

-

Fasting Status (CRITICAL):

-

Requirement: Mice must be fasted for 4–6 hours prior to dosing.

-

Reasoning: Dietary proteins compete for the PEPT1 transporter. Presence of food chow significantly reduces the Cmax of YP and introduces variability in behavioral readouts.

-

Dosage Strategy

Based on pharmacokinetic linearity established by Kanegawa et al. (2023), the following doses are recommended:

| Group | Dose (mg/kg) | Purpose | Expected Plasma Cmax |

| Low Dose | 10 mg/kg | Cognitive enhancement, Memory | ~50–100 nM |

| High Dose | 100 mg/kg | Metabolic effects, Acute stress resistance | ~1000 nM |

| Vehicle | 0 mg/kg | Baseline Control | N/A |

Step-by-Step Administration Workflow

-

Weighing: Weigh all mice immediately before dosing to calculate exact volume.

-

Standard Volume: 10 mL/kg (e.g., a 25g mouse receives 250 µL).

-

-

Solubilization: Dissolve YP in sterile saline. Vortex gently. Do not sonicate extensively to avoid heating.

-

Gavage: Using a stainless steel feeding needle (20G or 22G), administer the solution directly into the stomach.

-

Post-Dose Timing:

-

For PK Studies: Collect blood at T=15 min (Peak).

-

For Behavioral Assays: Begin testing at T=30 min to ensure brain tissue distribution.

-

Figure 2: Experimental Workflow

Caption: Figure 2. Operational workflow for acute administration studies. Fasting is a critical control point for peptide absorption.

Behavioral Assays & Validation

To validate the efficacy of the YP protocol, the following assays are recommended based on the peptide's specific modulation of the cholinergic and monoaminergic systems.

Cognitive/Memory (Primary Application)

-

Morris Water Maze (MWM):

-

Protocol: 5-day training protocol.[2]

-

Dosing: Daily administration (chronic) 30 mins before training.

-

Expected Result: Reduced escape latency and increased time in target quadrant compared to vehicle.

-

-

Y-Maze Spontaneous Alternation:

-

Protocol: Single session, 8 minutes.

-